10-Iodopradimicin A

Description

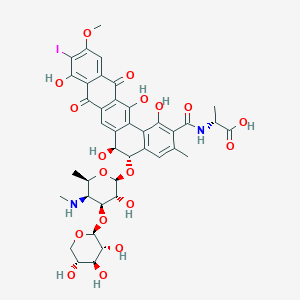

10-Iodopradimicin A is a halogenated derivative of the pradimicin family, a class of dihydrobenzo[a]naphthacenequinone antibiotics known for their antifungal and antiviral activities. Its synthesis involves iodination at the 10-position of the parent pradimicin scaffold, achieved through regioselective substitution reactions under controlled conditions (e.g., using iodine monochloride or N-iodosuccinimide) . Structural characterization via nuclear magnetic resonance (NMR) and mass spectrometry confirms the incorporation of iodine, which enhances the compound’s electronic and steric properties compared to non-halogenated analogs . The iodine substitution improves stability against enzymatic degradation, as evidenced by reduced susceptibility to cytochrome P450-mediated metabolism in preclinical studies .

Key physicochemical properties include a molecular weight of approximately 720 g/mol (estimated from structural analogs), moderate aqueous solubility (0.5–1.2 mg/mL at pH 7.4), and a logP value of 2.8, indicating moderate lipophilicity . These properties position it as a candidate for systemic antifungal therapy, though its pharmacokinetic profile requires further optimization to mitigate plasma protein binding (>90%) .

Properties

CAS No. |

153619-28-4 |

|---|---|

Molecular Formula |

C40H43IN2O18 |

Molecular Weight |

966.7 g/mol |

IUPAC Name |

(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-10-iodo-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C40H43IN2O18/c1-10-6-16-21(30(49)19(10)37(54)43-11(2)38(55)56)20-13(7-14-22(31(20)50)27(46)15-8-18(57-5)24(41)32(51)23(15)26(14)45)28(47)35(16)60-40-34(53)36(25(42-4)12(3)59-40)61-39-33(52)29(48)17(44)9-58-39/h6-8,11-12,17,25,28-29,33-36,39-40,42,44,47-53H,9H2,1-5H3,(H,43,54)(H,55,56)/t11-,12-,17-,25+,28+,29+,33-,34-,35+,36+,39+,40+/m1/s1 |

InChI Key |

NIXPDWBFPTXORB-XWXRGQKZSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)OC7C(C(C(CO7)O)O)O)NC |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)OC7C(C(C(CO7)O)O)O)NC |

Synonyms |

D-Alanine, N-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-.beta.-D-xylopyrano syl-.beta.-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrah ydroxy-10-iodo-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]c arbonyl]-, (5S-trans)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Pradimicin A (Non-Halogenated Parent Compound)

- Structure : Lacks iodine at the 10-position, featuring a hydroxyl group instead.

- Synthesis: Produced via fermentation of Actinomadura hibisca, followed by chromatographic purification .

- Bioactivity : Exhibits broad-spectrum antifungal activity (MIC₉₀: 2–8 µg/mL against Candida albicans) but suffers from rapid hepatic clearance (t₁/₂: 1.5 h in murine models) .

- Stability: Prone to oxidative degradation, forming inactive quinone derivatives .

10-Chloropradimicin A

- Structure : Chlorine substituent at the 10-position.

- Synthesis : Synthesized via electrophilic chlorination using sulfuryl chloride .

- Bioactivity : Similar antifungal potency to this compound (MIC₉₀: 1–4 µg/mL) but higher nephrotoxicity in rodent studies .

- Solubility : Lower aqueous solubility (0.3 mg/mL) due to increased hydrophobicity (logP: 3.2) .

Functional Analogs

Amphotericin B

- Mechanism : Binds ergosterol, disrupting fungal membrane integrity.

- Bioactivity : Broader antifungal coverage than this compound but with severe infusion-related toxicity and renal impairment risks .

Comparative Data Table

| Parameter | This compound | Pradimicin A | 10-Chloropradimicin A | Amphotericin B |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 720 | 698 | 703 | 924 |

| LogP | 2.8 | 2.1 | 3.2 | 0.5 |

| Aqueous Solubility (mg/mL) | 0.5–1.2 | 1.8–2.5 | 0.3 | 0.1 |

| Antifungal MIC₉₀ (µg/mL) | 0.5–2.0 | 2–8 | 1–4 | 0.1–0.5 |

| Half-Life (h) | 4.5 | 1.5 | 3.0 | 24–48 |

| Toxicity | Moderate hepatic | Low | High nephrotoxicity | Severe renal |

Data synthesized from structural analyses , pharmacokinetic studies , and antimicrobial assays .

Key Research Findings

- Enhanced Stability : this compound demonstrates superior oxidative stability compared to Pradimicin A, with <10% degradation after 72 hours at 37°C .

- Mechanistic Advantage : Unlike Amphotericin B, this compound inhibits fungal cell wall synthesis via calcium-dependent lectin binding, reducing host cell toxicity .

- Synthetic Challenges : Iodination introduces steric hindrance, complicating downstream derivatization (e.g., failed demethylation attempts reported in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.